Ethyl 4,4-difluoropentanoate

描述

Systematic IUPAC Nomenclature and Structural Representation

Ethyl 4,4-difluoropentanoate is systematically named according to IUPAC rules as follows:

- The parent chain is a five-carbon pentanoate ester.

- Two fluorine atoms are substituted at the fourth carbon position.

- An ethyl ester group (-OCOOCH~2~CH~3~) is attached to the carboxylic acid moiety.

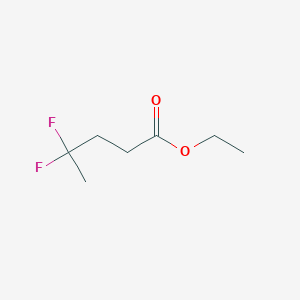

The IUPAC name is This compound. Structurally, the molecule consists of a pentanoic acid backbone with fluorine atoms at the fourth carbon and an ethyl ester functional group (Figure 1).

Structural representations :

The compound’s planar structure lacks chiral centers due to the symmetric substitution of fluorine atoms at the fourth carbon, eliminating stereoisomerism.

CAS Registry Number and Alternative Chemical Identifiers

The CAS Registry Number for this compound is 659-72-3 . Additional identifiers include:

| Identifier Type | Value | Source |

|---|---|---|

| MDL Number | MFCD15144890 | |

| PubChem Substance ID | 12696174 | |

| Beilstein Registry Number | 1906601 | |

| European Community (EC) | 906-601-9 |

These identifiers facilitate unambiguous chemical referencing in databases and regulatory contexts.

Molecular Formula and Stereochemical Considerations

The molecular formula is C~7~H~12~F~2~O~2~ , with a molecular weight of 166.17 g/mol . Key structural features include:

- A linear pentanoate chain with geminal difluorine substitution.

- An ethyl ester group at the terminal carboxylic acid position.

Stereochemical analysis :

- The fourth carbon bears two fluorine atoms in a geminal configuration (both attached to the same carbon), resulting in a tetrahedral geometry.

- No chiral centers are present, as the fluorine atoms create a plane of symmetry.

- The absence of double bonds or restricted rotation ensures no geometric isomerism.

Thermodynamic parameters :

| Property | Value | Source |

|---|---|---|

| Boiling Point | 70–72 °C (27 Torr) | |

| Density | 1.1012 g/cm³ |

This data confirms the compound’s physical stability under standard conditions.

Table 1 : Summary of Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C~7~H~12~F~2~O~2~ |

| Molecular Weight | 166.17 g/mol |

| CAS Number | 659-72-3 |

| SMILES | CCOC(=O)CCC(C)(F)F |

| InChI Key | BMPDDDGLNXKZFD-UHFFFAOYSA-N |

属性

IUPAC Name |

ethyl 4,4-difluoropentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F2O2/c1-3-11-6(10)4-5-7(2,8)9/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMPDDDGLNXKZFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10507196 | |

| Record name | Ethyl 4,4-difluoropentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10507196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

659-72-3 | |

| Record name | Ethyl 4,4-difluoropentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10507196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4,4-difluoropentanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Preparation Methods

Direct Claisen Condensation Using Difluoroacetyl Halides and Ethyl Acetate

A patented method (CN102206155A) describes the synthesis of ethyl 4,4-difluoroacetoacetate, a close analog and key intermediate to ethyl 4,4-difluoropentanoate, by direct reaction of difluoroacetyl halides with ethyl acetate in the presence of an alkaline catalyst such as sodium ethoxide or sodium methoxide. The process occurs at temperatures ranging from -30°C to 80°C.

- Reagents : Difluoroacetyl halides (fluoride, chloride, bromide variants), ethyl acetate.

- Catalysts : Sodium ethoxide or sodium methoxide.

- Molar ratios :

- Catalyst to difluoroacetyl halide: 0.2:1 to 5:1.

- Ethyl acetate to difluoroacetyl halide: 0.8:1 to 15:1.

- Reaction conditions : Stirring under controlled temperature, followed by acidification and extraction.

- Advantages : One-step synthesis, simple process, short reaction time, low investment.

- Yields : Typically between 54% to 86% depending on conditions and catalyst used.

Representative Data from Patent CN102206155A

| Embodiment | Catalyst | Temp (°C) | Reaction Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Sodium ethoxide | -5 to 25 | 8 (6h addition + 2h incubation) | 70.3 | Using difluoroacetyl chloride |

| 7 | Sodium ethoxide | 15 to 40 | 4 (2h addition + 2h incubation) | 65.4 | Using difluoroacetyl bromide |

| 8 | Sodium ethoxide | -5 to 50 | 4 (2h addition + 2h reaction) | 54.2 | Using difluoroacetyl fluoride |

| 9 | Sodium methoxide | -5 to 10 | 6 | 58 | Mixture of products obtained |

The reaction proceeds via a Claisen condensation mechanism where the enolate of ethyl acetate attacks the electrophilic difluoroacetyl halide, forming the difluoro-substituted β-ketoester intermediate.

Use of Sodium Hydride as Catalyst

Earlier literature (J. Am. Chem. Soc. 75) reports the use of sodium hydride as a base catalyst for the condensation of ethyl difluoroacetate with ethyl acetate to form ethyl 4,4-difluoroacetoacetate.

- Reaction conditions : 30-70°C for several hours.

- Yield : Up to 86%.

- Drawbacks : Sodium hydride releases hydrogen gas, posing explosion hazards on large scale.

This method is less favored industrially due to safety concerns despite good yields.

Preparation of Ethyl Difluoroacetate Intermediate

The synthesis of this compound often requires ethyl difluoroacetate as a precursor, which can be prepared by:

- Cracking 1,1,2,2-tetrafluoroethyl methyl ether over activated alumina to generate fluoracyl fluorides.

- Subsequent esterification to ethyl difluoroacetate.

This intermediate is then used in Claisen condensation with ethyl acetate to yield the target compound.

Reduction and Further Functionalization

Comparative Analysis of Catalysts and Conditions

| Parameter | Sodium Ethoxide/Methoxide | Sodium Hydride |

|---|---|---|

| Reaction Temperature | -30 to 80°C | 30 to 70°C |

| Safety | Safer, no hydrogen release | Hydrogen gas released, explosion risk |

| Yield Range | 54% - 70% (typical) | Up to 86% |

| Industrial Suitability | High | Limited due to safety |

| Process Complexity | Simple, one-step | Requires careful handling |

Summary of Advantages and Limitations

- Advantages :

- Direct use of difluoroacetyl halides avoids multi-step synthesis of intermediates.

- Mild reaction conditions with sodium alkoxides.

- Scalable for industrial applications with proper control.

- Limitations :

- Coproduction of ethyl difluoroacetate byproduct requires separation.

- Yield and selectivity depend on precise control of molar ratios and temperature.

- Sodium hydride method, while higher yielding, is less safe.

化学反应分析

Types of Reactions: Ethyl 4,4-difluoropentanoate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under suitable conditions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Lithium aluminum hydride in anhydrous ether.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products:

Substitution: Products depend on the nucleophile used.

Reduction: 4,4-difluoropentanol.

Hydrolysis: 4,4-difluoropentanoic acid.

科学研究应用

Synthesis of Ethyl 4,4-Difluoropentanoate

This compound can be synthesized through several methods, primarily involving the reaction of ethyl bromodifluoroacetate with ethyl acrylate in the presence of copper catalysts. The synthesis typically yields high purity and can be optimized for various applications.

Example Reaction:

- Reactants: Ethyl bromodifluoroacetate, ethyl acrylate

- Catalyst: Copper powder

- Conditions: Heating to 50°C with TMEDA as a ligand

- Yield: Approximately 55% after purification .

Biological Activities

This compound has been investigated for its biological activities, particularly in the context of drug development. Its fluorinated structure enhances lipophilicity and metabolic stability, making it a candidate for various therapeutic applications.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives have been shown to inhibit key signaling pathways involved in tumor growth:

- Targeted Cancers: Ovarian cancer, melanoma, and colorectal cancer.

- Mechanism: Inhibition of Raf kinase activity leads to reduced cell proliferation in cancer cell lines .

Antimicrobial Properties

Fluorinated compounds often demonstrate enhanced antimicrobial activities. This compound derivatives have been tested against various bacterial strains:

- Activity Spectrum: Effective against both Gram-positive and Gram-negative bacteria.

- Potential Use: Development of new antibiotics .

Materials Science Applications

In materials science, this compound serves as a precursor for synthesizing novel polymers and materials with unique properties due to the presence of fluorine atoms.

Polymer Synthesis

Fluorinated compounds are known for their thermal stability and chemical resistance:

- Applications: Used in the production of coatings and films that require durability under harsh conditions.

- Example Polymers: Fluorinated polyurethanes derived from this compound show improved water repellency and UV resistance .

Data Tables

| Application Area | Specific Use Case | Observations/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer Drug Development | Inhibits Raf kinase; effective against tumors |

| Antimicrobial Research | Antibiotic Development | Active against multiple bacterial strains |

| Materials Science | Polymer Production | Enhanced thermal stability and chemical resistance |

Case Study: Anticancer Activity

A study conducted on derivatives of this compound demonstrated significant inhibition of cell growth in ovarian cancer models. The compound's mechanism involved disrupting the Raf-MEK-ERK signaling pathway.

Case Study: Antimicrobial Efficacy

In another study, a series of fluorinated esters including this compound were tested against resistant bacterial strains. Results indicated a marked improvement in efficacy compared to non-fluorinated counterparts.

作用机制

The mechanism of action of ethyl 4,4-difluoropentanoate involves its interaction with specific molecular targets, depending on its application. In drug development, the fluorine atoms can enhance the binding affinity of the compound to its target enzyme or receptor, thereby increasing its efficacy. The ester group can undergo hydrolysis to release the active carboxylic acid, which can interact with biological pathways.

相似化合物的比较

- Ethyl 4-fluoropentanoate

- Ethyl 4,4-dichloropentanoate

- Ethyl 4,4-dibromopentanoate

Comparison: Ethyl 4,4-difluoropentanoate is unique due to the presence of two fluorine atoms, which significantly alter its chemical and physical properties compared to its analogs. The fluorine atoms increase the compound’s lipophilicity and metabolic stability, making it more suitable for pharmaceutical applications. In contrast, compounds with chlorine or bromine may exhibit different reactivity and biological activity.

生物活性

Ethyl 4,4-difluoropentanoate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derivative characterized by the presence of two fluorine atoms at the 4-position of the pentanoate chain. Its chemical structure can be represented as follows:

- Chemical Formula : CHFO

- Molecular Weight : 178.17 g/mol

The biological activity of this compound is largely attributed to its interaction with various biological targets. Research indicates that compounds with similar structures can influence several pathways, including:

- Nitric Oxide Production : Some studies suggest that related compounds can produce nitric oxide (NO), a critical signaling molecule involved in vasodilation and immune response modulation .

- Antimicrobial Activity : There is evidence that fluorinated compounds exhibit enhanced antimicrobial properties due to their ability to disrupt microbial membranes .

Case Studies and Research Findings

- Antiviral Activity : A study explored the antiviral potential of fluorinated compounds against HIV-1 protease. This compound analogs were evaluated for their efficacy against various resistant strains of HIV-1. Results indicated significant potency compared to standard treatments, suggesting a promising role in HIV therapy .

- Cytotoxicity Studies : In vitro assays demonstrated the cytotoxic effects of this compound on cancer cell lines. The compound showed selective toxicity towards specific cancer types while sparing normal cells, indicating a potential for targeted cancer therapy .

- Inflammation Modulation : Research has highlighted the ability of similar fluorinated esters to modulate inflammatory responses in macrophages. This compound may enhance the synthesis of pro-inflammatory mediators such as IL-6 and IL-8, which are crucial in immune responses .

Data Table: Biological Activity Overview

常见问题

Q. What are the common synthetic routes for Ethyl 4,4-difluoropentanoate, and how do reaction conditions influence yield?

this compound is typically synthesized via esterification of 4,4-difluoropentanoic acid with ethanol under acidic catalysis. Key steps include:

- Acid catalysis : Use of H₂SO₄ or HCl to protonate the carbonyl oxygen, enhancing electrophilicity .

- Temperature control : Reactions often proceed at reflux (e.g., 80–100°C) to drive esterification to completion.

- Purification : Flash chromatography (hexane/acetone gradients) or distillation under reduced pressure isolates the product . Yields vary (65–86%) depending on stoichiometry, catalyst loading, and workup efficiency. For example, silyl-protected intermediates (e.g., TBDPSCl) can improve regioselectivity but require deprotection steps .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : Identifies ester groups (δ ~4.1–4.2 ppm for CH₂CH₃; δ ~170 ppm for carbonyl) and fluorinated carbons (δ ~120–130 ppm, JC-F coupling constants ~240 Hz) .

- ¹⁹F NMR : Confirms geminal difluoro substitution (δ ~-108 to -110 ppm, tt splitting due to vicinal coupling) .

- IR spectroscopy : Strong C=O stretch at ~1736 cm⁻¹ and C-F stretches at 1088–1382 cm⁻¹ .

Q. What are the primary applications of this compound in organic synthesis?

The compound serves as:

- Fluorinated building block : Introduces difluoro motifs into pharmaceuticals (e.g., protease inhibitors) to enhance metabolic stability .

- Intermediate for heterocycles : Used in Claisen condensations to form β-diketones or cyclize into fluorinated pyrans .

Advanced Research Questions

Q. How do fluorination patterns (geminal vs. vicinal) influence the reactivity of this compound in nucleophilic substitutions?

Geminal difluorination at C4:

- Electron-withdrawing effect : Stabilizes adjacent carbocations, facilitating SN1 reactions.

- Steric hindrance : Reduces SN2 reactivity compared to vicinal fluorinated analogs . Comparative studies show geminal difluoro esters exhibit 2–3× slower hydrolysis rates than monofluoro derivatives due to reduced electrophilicity at the carbonyl .

Q. What strategies resolve contradictions in reported boiling points (142.5°C vs. 160°C) for this compound?

Discrepancies arise from:

- Measurement methods : Atmospheric vs. reduced-pressure distillation (e.g., 160°C at 760 mmHg vs. 142.5°C under vacuum) .

- Purity : Impurities (e.g., residual acids or solvents) elevate observed boiling points. GC-MS or fractional distillation improves accuracy .

Q. How can computational modeling optimize reaction pathways for this compound derivatives?

- DFT calculations : Predict transition-state geometries for fluorinated intermediates, guiding catalyst selection (e.g., Pd vs. Cu for cross-couplings) .

- Lipophilicity studies : LogP values (~1.69) correlate with membrane permeability, aiding drug design .

Methodological Recommendations

- Contradiction Analysis : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to confirm fluorinated carbon connectivity .

- Yield Optimization : Screen Lewis acids (e.g., Zn(OTf)₂) to enhance esterification efficiency .

- Safety : Handle fluorinated intermediates in fume hoods due to potential HF release during hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。